4-Decene

Description

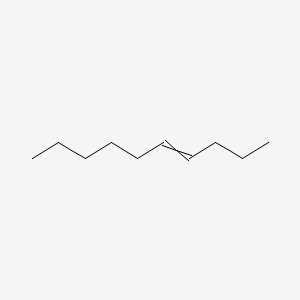

Structure

3D Structure

Properties

IUPAC Name |

dec-4-ene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-3-5-7-9-10-8-6-4-2/h7,9H,3-6,8,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVOPSCRHKEUNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50876156 | |

| Record name | 4-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19689-18-0 | |

| Record name | 4-Decene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50876156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Decene chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of 4-Decene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, a C10H20 alkene. The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting clear, quantitative data and outlining relevant experimental methodologies.

General Information

This compound is an unsaturated hydrocarbon with the chemical formula C₁₀H₂₀.[1][2] It exists as two geometric isomers, cis (Z) and trans (E), which exhibit distinct physical properties. The general CAS registry number for this compound is 19689-18-0.[1][2]

Molecular and Physical Properties

The fundamental molecular and physical properties of this compound and its isomers are summarized in the tables below. These properties are crucial for understanding its behavior in various chemical and physical processes.

Table 1: General Properties of this compound Isomers

| Property | (Z)-4-Decene (cis) | (E)-4-Decene (trans) | General (Isomer unspecified) |

| Molecular Formula | C₁₀H₂₀[3][4] | C₁₀H₂₀[5][6] | C₁₀H₂₀[1][2] |

| Molecular Weight | 140.27 g/mol [3][4] | 140.27 g/mol [5][7] | 140.2658 g/mol [1][2] |

| CAS Number | 19398-88-0[3][4] | 19398-89-1[5][8] | 19689-18-0[1][2] |

| IUPAC Name | (Z)-dec-4-ene[9] | (E)-dec-4-ene[10] | This compound[1][2] |

Table 2: Physical and Thermochemical Properties of this compound Isomers

| Property | (Z)-4-Decene (cis) | (E)-4-Decene (trans) |

| Density | 0.749 g/mL[3] | 0.740 g/mL at 20 °C[5][8] |

| Boiling Point | 169 °C at 760 mmHg[3], 125 °C at 200 mmHg[11][12] | 168-170 °C[5][8] |

| Flash Point | 45.5 °C[3] | 45 °C[5] |

| Vapor Pressure | 2.08 mmHg at 25 °C[3] | Not specified |

| Refractive Index | 1.43[3] | Not specified |

| LogP (Octanol/Water Partition Coefficient) | 3.923[3] | Not specified |

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of compounds like this compound are typically standardized. Below are generalized methodologies for key experiments.

Determination of Boiling Point

The boiling point of this compound isomers can be determined using a standard distillation apparatus.

-

Apparatus: A round-bottom flask, heating mantle, distillation head with a thermometer, condenser, and receiving flask.

-

Procedure:

-

The this compound sample is placed in the round-bottom flask with boiling chips.

-

The apparatus is assembled for distillation.

-

The sample is heated gently.

-

The temperature at which the liquid and vapor phases are in equilibrium, as indicated by a stable temperature reading on the thermometer during distillation, is recorded as the boiling point.

-

For measurements at pressures other than atmospheric, a vacuum distillation setup is employed.

-

Synthesis of (Z)-4-Decene

A general procedure for the synthesis of (Z)-4-decene can be adapted from known methods for alkene synthesis. One such method involves the reaction of an alkyne with a reducing agent. A specific example is the copper-catalyzed hydrosilylation of an alkyne.

-

Materials: 4-decyne, polymethylhydrosiloxane (PMHS), copper(II) acetate monohydrate, a suitable ligand such as IPr·HCl (1,3-bis(2,6-diisopropylphenyl)imidazolium chloride), a base like potassium tert-butoxide (t-BuOK), and a solvent.

-

General Procedure:

-

In an inert atmosphere (e.g., under argon or in a glove box), the copper catalyst and ligand are placed in a reaction vessel.

-

The base and solvent are added, and the mixture is stirred.

-

The reducing agent (PMHS) is added dropwise.

-

The alkyne (4-decyne) and an alcohol (like t-BuOH) are then added.

-

The reaction is stirred for a specified time at a controlled temperature.

-

The reaction is quenched, and the product is extracted with a suitable solvent (e.g., ether).

-

The crude product is purified by silica gel chromatography to yield (Z)-4-decene.[13]

-

Visualizations

The following diagrams illustrate a typical synthesis workflow and a common chemical reaction of this compound.

Caption: A generalized workflow for the synthesis of (Z)-4-Decene.

Caption: A representative electrophilic addition reaction of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[10] It should be handled with appropriate safety precautions in a well-ventilated area, away from heat, sparks, and open flames.[14][15] Personal protective equipment, including safety glasses, gloves, and protective clothing, should be worn.[15]

Spectral Data

Various spectroscopic techniques are used to characterize this compound and its isomers. These include:

-

Mass Spectrometry: The NIST WebBook provides mass spectrometry data for this compound, which is useful for determining its molecular weight and fragmentation pattern.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to elucidate the structure and stereochemistry of the isomers.

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the presence of the C=C double bond and distinguish between the cis and trans isomers based on the C-H out-of-plane bending vibrations.[10][16]

This guide provides a foundational understanding of the chemical and physical properties of this compound, intended to support research and development activities. For more detailed information, consulting the cited resources is recommended.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Page loading... [guidechem.com]

- 5. trans-4-Decene Tech. Grade | CAS 19398-89-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. trans-4-Decene [webbook.nist.gov]

- 7. Page loading... [guidechem.com]

- 8. TRANS-4-DECENE | 19398-89-1 [chemicalbook.com]

- 9. cis-4-Decene | C10H20 | CID 5364504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (4E)-4-Decene | C10H20 | CID 5364458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 19398-88-0 CAS MSDS (CIS-4-DECENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. CIS-4-DECENE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 13. CIS-4-DECENE synthesis - chemicalbook [chemicalbook.com]

- 14. fishersci.com [fishersci.com]

- 15. dept.harpercollege.edu [dept.harpercollege.edu]

- 16. cis-4-Decene [webbook.nist.gov]

An In-Depth Technical Guide to the Molecular Structure of cis-4-Decene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure of cis-4-Decene (also known as (Z)-dec-4-ene). The information is curated to be a valuable resource for professionals in research, science, and drug development, with a focus on detailed data presentation, experimental methodologies, and structural visualization.

Molecular Identity and Physicochemical Properties

cis-4-Decene is an unsaturated hydrocarbon with the chemical formula C₁₀H₂₀. It belongs to the alkene family, characterized by a carbon-carbon double bond. The "cis" or "Z" designation indicates that the alkyl groups attached to the double bond are on the same side, influencing its molecular geometry and physical properties.[1][2]

Table 1: General and Physicochemical Properties of cis-4-Decene

| Property | Value | Source |

| IUPAC Name | (Z)-dec-4-ene | [2] |

| Synonyms | cis-4-Decene, (Z)-4-C₁₀H₂₀ | [2] |

| CAS Number | 19398-88-0 | [2] |

| Molecular Formula | C₁₀H₂₀ | [2] |

| Molecular Weight | 140.27 g/mol | [2] |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Rotatable Bond Count | 6 | [2] |

| Complexity | 72.1 | [2] |

| LogP (Octanol-Water Partition Coefficient) | 4.7 | [2] |

| Kovats Retention Index (Standard non-polar) | 982.2 - 994 | [2] |

Molecular Geometry

Table 2: Predicted Bond Lengths and Angles for cis-4-Decene

| Bond/Angle | Type | Predicted Value |

| C4=C5 | C=C double bond | ~1.34 Å |

| C3-C4, C5-C6 | C-C single bond adjacent to double bond | ~1.50 Å |

| Other C-C | C-C single bond | ~1.54 Å |

| C=C-H | Vinylic C-H bond | ~1.08 Å |

| Other C-H | Aliphatic C-H bond | ~1.09 Å |

| ∠C3-C4=C5 | Bond angle around sp² carbon | ~125° |

| ∠H-C4=C5 | Bond angle around sp² carbon | ~120° |

| ∠C-C-C | Bond angle in alkyl chain | ~109.5° |

Note: These are typical values for cis-alkenes and may vary slightly in the actual molecule.

Synthesis of cis-4-Decene

A common and effective method for the stereoselective synthesis of cis-alkenes is the Wittig reaction. This reaction involves the treatment of a phosphonium ylide with an aldehyde or ketone. To synthesize cis-4-Decene, a suitable phosphonium ylide would be reacted with an appropriate aldehyde.

Experimental Protocol: Wittig Reaction for cis-Alkene Synthesis

This protocol provides a general framework for the synthesis of a cis-alkene via the Wittig reaction. Specific quantities and reaction conditions may need to be optimized for the synthesis of cis-4-Decene.

Materials:

-

Appropriate alkyltriphenylphosphonium bromide

-

Strong base (e.g., n-butyllithium or sodium hydride)

-

Anhydrous aprotic solvent (e.g., tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO))

-

Appropriate aldehyde (e.g., hexanal for the synthesis of cis-4-decene)

-

Apparatus for anhydrous reactions (e.g., oven-dried glassware, inert atmosphere)

Procedure:

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the alkyltriphenylphosphonium bromide in the anhydrous solvent.

-

Cool the suspension to a low temperature (e.g., 0 °C or -78 °C, depending on the base and solvent).

-

Slowly add the strong base to the suspension with vigorous stirring. The formation of the ylide is often indicated by a color change.

-

Wittig Reaction: To the freshly prepared ylide, slowly add a solution of the aldehyde in the same anhydrous solvent.

-

Allow the reaction mixture to warm to room temperature and stir for a specified time (typically several hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or pentane).

-

Wash the combined organic layers with brine, dry over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the cis-alkene.

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of cis-4-Decene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR:

-

Vinylic Protons (=C-H): The protons directly attached to the double bond are expected to resonate in the downfield region, typically around δ 5.3-5.5 ppm . Due to the cis configuration, the coupling constant (³J) between these protons would be in the range of 6-12 Hz .[3] These signals will appear as multiplets due to coupling with the adjacent methylene protons.

-

Allylic Protons (-CH₂-C=): The protons on the carbons adjacent to the double bond (C3 and C6) will appear at approximately δ 2.0-2.1 ppm . These signals will be multiplets due to coupling with both the vinylic protons and the protons on the next carbon in the chain.

-

Alkyl Protons (-CH₂-): The remaining methylene protons in the alkyl chains will resonate further upfield, typically in the range of δ 1.2-1.4 ppm .

-

Methyl Protons (-CH₃): The terminal methyl protons will appear as a triplet at around δ 0.9 ppm .

¹³C NMR:

-

Vinylic Carbons (=C): The sp² hybridized carbons of the double bond are expected to have chemical shifts in the range of δ 120-135 ppm .[4]

-

Allylic Carbons (-CH₂-C=): The carbons adjacent to the double bond will resonate at approximately δ 25-30 ppm .

-

Alkyl Carbons (-CH₂-): The other sp³ hybridized carbons in the chain will appear at various shifts in the upfield region.

-

Methyl Carbon (-CH₃): The terminal methyl carbon will have a chemical shift of around δ 14 ppm .

-

Sample Preparation: Dissolve a small amount of purified cis-4-Decene (typically 5-10 mg) in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For cis-4-Decene, the key absorptions are related to the C=C double bond and the C-H bonds.

Table 3: Characteristic IR Absorptions for cis-4-Decene

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| =C-H | Stretching | 3000-3100 | Medium |

| C-H (sp³) | Stretching | 2850-2960 | Strong |

| C=C | Stretching | ~1650 | Weak to Medium |

| =C-H | Bending (out-of-plane) | ~700-730 | Strong, Broad |

The C=C stretching absorption for a cis-disubstituted alkene is often weak. The out-of-plane bending for a cis-alkene is a characteristic broad and strong band.[5][6]

-

Sample Preparation: For a liquid sample like cis-4-Decene, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum. A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification.

For cis-4-Decene (molecular weight 140.27 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 140. The fragmentation pattern of long-chain alkenes is complex and can involve cleavage at various points along the alkyl chain, as well as rearrangements. Common fragments would arise from the loss of alkyl radicals. Allylic cleavage, the breaking of the bond adjacent to the double bond, is a favorable fragmentation pathway for alkenes.

GC-MS is a powerful technique for separating and identifying components of a mixture. For a purified sample of cis-4-Decene, it provides the mass spectrum for identification.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-1 or HP-5ms) is suitable for separating hydrocarbon isomers.[7]

-

Injector Temperature: Typically set around 250 °C.

-

Oven Temperature Program: A temperature program starting at a low temperature (e.g., 40 °C) and ramping up to a higher temperature (e.g., 200 °C) is used to ensure good separation.

-

Carrier Gas: Helium is commonly used as the carrier gas.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range that includes the molecular weight of the compound (e.g., m/z 30-200).

-

-

Sample Injection: Inject a dilute solution of cis-4-Decene in a volatile solvent (e.g., hexane or dichloromethane) into the GC.

-

Data Analysis: The GC will separate the compound based on its retention time. The mass spectrometer will record the mass spectrum of the compound as it elutes from the column. The resulting mass spectrum can be compared to a library of known spectra for confirmation.

This comprehensive guide provides foundational knowledge and detailed protocols relevant to the molecular structure and characterization of cis-4-Decene. The provided data and methodologies can be readily applied by researchers and scientists in their respective fields.

References

- 1. researchgate.net [researchgate.net]

- 2. cis-4-Decene | C10H20 | CID 5364504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. benchchem.com [benchchem.com]

4-Decene CAS number and IUPAC name

An In-depth Technical Guide to 4-Decene for Researchers and Drug Development Professionals

Introduction

This compound is an unsaturated hydrocarbon with the chemical formula C10H20. It belongs to the alkene family and exists as two geometric isomers, cis (Z) and trans (E), depending on the arrangement of the carbon chains around the double bond. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its isomers, and relevant experimental protocols.

Chemical Identification

The isomers of this compound are distinguished by their unique CAS numbers and IUPAC names.

| Isomer | IUPAC Name | CAS Number |

| cis-4-Decene | (Z)-dec-4-ene | 19398-88-0[1][2][3][4][5][6] |

| trans-4-Decene | (E)-dec-4-ene | 19398-89-1[7][8][9][10] |

| This compound (mixture) | dec-4-ene | 19689-18-0[11][12] |

Physicochemical Properties

The physical and chemical properties of cis- and trans-4-decene are summarized below. These properties are crucial for designing experimental conditions and understanding the compound's behavior in various applications.

| Property | cis-4-Decene | trans-4-Decene |

| Molecular Formula | C10H20[1][3][6] | C10H20[7][8][9][10] |

| Molecular Weight | 140.27 g/mol [1][2] | 140.27 g/mol [9] |

| Density | 0.749 g/cm³[1] | 0.749 g/cm³ |

| Boiling Point | 169 °C at 760 mmHg[1] | 169 °C at 760 mmHg |

| Flash Point | 45.5 °C[1] | 45.5 °C |

| Refractive Index | 1.43[1] | 1.424 (at 20°C) |

| LogP | 3.923[1] | 3.923 |

Experimental Protocols

Synthesis of cis-4-Decene[14]

A general procedure for the synthesis of cis-4-decene involves a copper-catalyzed reaction.

Materials:

-

Cu(OAc)2·H2O (5 mol%)

-

IPr·HCl (5 mol%)

-

t-BuOK (10 mol%)

-

Solvent (1.0 mL)

-

PMHS (polymethylhydrosiloxane, 4.0 equiv)

-

Liquid alkyne (0.5 mmol)

-

t-BuOH (2.0 equiv)

-

1M NaOH aqueous solution or 1M TBAF in THF

-

Ether

Procedure:

-

In a screw-capped reaction vial open to the air, add Cu(OAc)2·H2O (5.0 mg, 5 mol%) and IPr·HCl (10.6 mg, 5 mol%).

-

Move the vial into a glove box and add t-BuOK (5.6 mg, 10 mol%) and the solvent (1.0 mL).

-

Remove the vial from the glove box and connect it to an argon line.

-

Heat the mixture to 50°C and stir for 1 hour.

-

Add PMHS (131 mg, 4.0 equiv) dropwise and stir for an additional 30 minutes.

-

Adjust the mixture to the specified reaction temperature.

-

Add the liquid alkyne (0.5 mmol) and t-BuOH (74 mg, 2.0 equiv) dropwise.

-

Stir the mixture for a specified period.

-

Hydrolyze the reaction mixture by adding 1M NaOH aqueous solution (2 mL) or 1M TBAF in THF (2 mL) at 0°C.

-

Extract the mixture with ether (3 x 2 mL).

-

Evaporate the solvent to obtain the crude product.

-

Purify the crude product by silica gel chromatography.

Visualizations

Synthesis Workflow for cis-4-Decene

The following diagram illustrates the key steps in the synthesis of cis-4-Decene.

Caption: Workflow for the synthesis of cis-4-Decene.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CIS-4-DECENE | 19398-88-0 [chemicalbook.com]

- 3. cis-4-Decene [webbook.nist.gov]

- 4. cis-4-Decene [webbook.nist.gov]

- 5. cis-4-Decene [webbook.nist.gov]

- 6. cis-4-Decene [webbook.nist.gov]

- 7. trans-4-Decene [webbook.nist.gov]

- 8. trans-4-Decene Tech. Grade | CAS 19398-89-1 | Chemical-Suppliers [chemical-suppliers.eu]

- 9. Page loading... [guidechem.com]

- 10. trans-4-Decene [webbook.nist.gov]

- 11. This compound (CAS 19689-18-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. This compound [webbook.nist.gov]

The Elusive Presence of 4-Decene in the Plant Kingdom: A Technical Guide

For Immediate Release

[City, State] – December 13, 2025 – While the world of plant-derived volatile organic compounds (VOCs) is vast and continuously expanding, the natural occurrence of the specific alkene, 4-decene, remains a subject of limited documentation. This technical guide synthesizes the current, albeit sparse, scientific literature regarding the presence of this compound and related C10 compounds in plants, providing researchers, scientists, and drug development professionals with a comprehensive overview of the existing knowledge.

Natural Occurrence: A Trail of Chemical Relatives

Direct identification of this compound in plant species is not widely reported in mainstream scientific literature. However, the presence of structurally related C10 unsaturated aldehydes, such as (Z)-4-decenal, has been confirmed in the volatile profiles of several Citrus species, including Citrus reticulata (mandarin), Citrus junos (yuzu), and Citrus limon (lemon)[1][2]. The existence of these C10 aldehydes suggests the potential for corresponding alkene biosynthesis within these plants, as the metabolic pathways for aldehydes and alkenes can be interconnected.

Further investigation into the essential oils and volatile emissions of a range of other plant species, including Mangifera indica (mango)[3][4][5][6], Syzygium aromaticum (clove)[7][8][9][10][11], Ginkgo biloba[12][13][14][15][16], and Bursera graveolens (Palo Santo)[17][18][19][20][21], did not yield specific evidence for the presence of this compound. These studies, employing techniques like gas chromatography-mass spectrometry (GC-MS), have identified a plethora of other volatile compounds, primarily terpenes, but this compound remains conspicuously absent from their reported chemical compositions.

Quantitative Data: An Uncharted Territory

Reflecting the limited identification of this compound in plants, there is a significant lack of quantitative data regarding its concentration in any plant matrix. The scientific community has yet to publish studies that specifically quantify the abundance of this compound in plant tissues, essential oils, or emissions. The table below highlights the absence of quantitative data for this compound in the extensively studied plants mentioned above.

| Plant Species | Common Name | This compound Concentration | Reference |

| Citrus reticulata | Mandarin | Not Reported | [1][2] |

| Citrus junos | Yuzu | Not Reported | [1] |

| Citrus limon | Lemon | Not Reported | [1] |

| Mangifera indica | Mango | Not Reported | [3][5] |

| Syzygium aromaticum | Clove | Not Reported | [7][8] |

| Ginkgo biloba | Ginkgo | Not Reported | [12][13] |

| Bursera graveolens | Palo Santo | Not Reported | [17][18] |

Table 1: Quantitative Data on this compound in Selected Plant Species. This table illustrates the current gap in knowledge regarding the concentration of this compound in various plants.

Experimental Protocols for Detection and Quantification

While specific protocols for the analysis of this compound in plants are not available, general methodologies for the extraction and analysis of plant volatiles can be adapted for this purpose. The most common and effective technique is Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation and Extraction

-

Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free method ideal for sampling volatile compounds from fresh plant material (leaves, flowers, fruits).

-

Protocol: A small amount of the plant material is placed in a sealed vial and heated to a specific temperature to release volatile compounds into the headspace. An SPME fiber coated with a suitable stationary phase is then exposed to the headspace to adsorb the analytes. The fiber is subsequently desorbed in the hot injection port of a GC-MS.

-

-

Steam Distillation: This method is traditionally used for extracting essential oils.

-

Protocol: Plant material is placed in a distillation apparatus with water. As the water is heated, the steam carries the volatile compounds, which are then condensed and collected. The essential oil, containing the volatile compounds, is then separated from the aqueous phase.

-

-

Solvent Extraction: This method involves the use of an organic solvent to extract the volatile compounds.

-

Protocol: The plant material is macerated and soaked in a low-boiling point organic solvent (e.g., hexane, dichloromethane). The solvent is then carefully evaporated to yield a concentrated extract containing the volatile compounds.

-

GC-MS Analysis

-

Gas Chromatography (GC): The extracted volatiles are separated based on their boiling points and polarity on a capillary column.

-

Mass Spectrometry (MS): The separated compounds are then ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification by comparison with spectral libraries (e.g., NIST, Wiley).

-

Quantification: For quantitative analysis, an internal standard (a known amount of a compound not naturally present in the sample) is added during the extraction process. The peak area of the target analyte (this compound) is compared to the peak area of the internal standard to determine its concentration.

Figure 1: A generalized workflow for the extraction and analysis of plant volatiles, adaptable for the detection of this compound.

Biosynthetic and Signaling Pathways: Avenues for Future Research

Currently, there is no specific information available on the biosynthetic pathway leading to this compound in plants. The biosynthesis of alkenes in plants is generally understood to occur through several pathways, including the decarboxylation of fatty acids. It is plausible that this compound could be synthesized from a C11 fatty acid precursor.

Similarly, no signaling pathways involving this compound in plants have been identified. Plant volatiles are known to play crucial roles in plant-plant communication, plant-insect interactions, and defense against herbivores and pathogens. Future research could explore whether this compound acts as a semiochemical, potentially involved in attracting pollinators or repelling herbivores.

Figure 2: A hypothetical biosynthetic pathway for this compound in plants, starting from a fatty acid precursor.

Conclusion

The natural occurrence of this compound in plants remains an under-investigated area of research. While the presence of related C10 aldehydes in Citrus species provides a tantalizing clue, direct evidence and quantitative data are currently lacking. The experimental protocols and hypothetical pathways presented in this guide offer a framework for future studies aimed at elucidating the presence, function, and biosynthesis of this elusive alkene in the plant kingdom. Further research in this area could uncover novel aspects of plant biochemistry and chemical ecology, with potential applications in flavor and fragrance industries, as well as in the development of new pest management strategies.

References

- 1. Frontiers | Volatile Compounds in Citrus Essential Oils: A Comprehensive Review [frontiersin.org]

- 2. Volatile Compounds in Citrus Essential Oils: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Volatile components from mango (Mangifera indica L.) cultivars - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. essencejournal.com [essencejournal.com]

- 6. researchgate.net [researchgate.net]

- 7. irjpms.com [irjpms.com]

- 8. Essential Oil Composition of Different Plant Parts of Syzygium aromaticum (L.) Merr. and Perry Grown in South Andaman Island, India – Current Agriculture Research Journal [agriculturejournal.org]

- 9. researchgate.net [researchgate.net]

- 10. EMAN RESEARCH PUBLISHING |Full Text|Characterization of Essential Oil Composition of Syzygium aromaticum Linn. (Clove) by GC-MS and Evaluation of its Antioxidant Activity [publishing.emanresearch.org]

- 11. Clove Essential Oil (Syzygium aromaticum L. Myrtaceae): Extraction, Chemical Composition, Food Applications, and Essential Bioactivity for Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [PDF] Analysis of Volatile Constituents of Ginkgo Leaf | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Ginkgo biloba: A Treasure of Functional Phytochemicals with Multimedicinal Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Potential of Ginkgo biloba as a Source of Biologically Active Compounds—A Review of the Recent Literature and Patents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Ginkgo - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. Chemical composition and anti-proliferative properties of Bursera graveolens essential oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bursera graveolens wood oil [thegoodscentscompany.com]

- 20. Palo Santo Essential Oil, Bursera Graveolens - Uses and Benefits [ecuadorianhands.com]

- 21. natureinbottle.com [natureinbottle.com]

4-Decene as a Volatile Organic Compound: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-decene, a volatile organic compound (VOC) of interest in environmental science and toxicology. This document collates available data on its chemical and physical properties, potential sources, and environmental fate. Recognizing the limited direct research on its biological effects, this guide also presents established experimental protocols for the analysis of VOCs and the assessment of their toxicological impact, including potential interactions with cellular signaling pathways. This guide aims to serve as a foundational resource for researchers and professionals in drug development and related scientific fields, highlighting current knowledge and identifying critical data gaps to guide future research.

Introduction

Volatile organic compounds (VOCs) are a broad class of carbon-containing chemicals that readily evaporate at room temperature. They are emitted from a variety of natural and anthropogenic sources and play a significant role in atmospheric chemistry, contributing to the formation of secondary organic aerosols and ground-level ozone. This compound (C₁₀H₂₀) is an unsaturated hydrocarbon belonging to the alkene subgroup of VOCs. While the general toxicology of hydrocarbons is understood to involve aspiration hazards and potential central nervous system depression upon high-level exposure, the specific biological effects and mechanisms of action for many individual VOCs, including this compound, remain largely uncharacterized.[1][2] This guide synthesizes the current understanding of this compound and provides a framework for its further investigation.

Chemical and Physical Properties of this compound

A clear understanding of the physicochemical properties of this compound is fundamental to predicting its environmental behavior and designing relevant toxicological studies. Quantitative data for cis- and trans-4-decene are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₀ | |

| Molecular Weight | 140.27 g/mol | |

| CAS Number | 19689-18-0 (unspecified isomer), 19398-89-1 (trans), 19398-88-0 (cis) | |

| Boiling Point | ~170 °C | |

| Melting Point | Not available | |

| Density | ~0.74 g/cm³ | [3] |

| Vapor Pressure | Not available | |

| Water Solubility | Low | |

| LogP (Octanol-Water Partition Coefficient) | ~5.0 |

Table 1: Physicochemical Properties of this compound. This table summarizes key physical and chemical properties for this compound. The values are approximate and can vary slightly between isomers.

Sources and Environmental Fate

This compound, like other alkenes, can originate from both natural (biogenic) and human-made (anthropogenic) sources. Biogenic sources include emissions from vegetation. Anthropogenic sources are primarily related to incomplete combustion of fossil fuels, industrial processes, and emissions from petroleum-based products.

Once released into the atmosphere, the fate of this compound is governed by atmospheric chemistry. As an alkene, it is reactive towards atmospheric oxidants such as hydroxyl radicals (•OH), ozone (O₃), and nitrate radicals (NO₃•). These reactions lead to the formation of various secondary pollutants, including aldehydes, ketones, and organic nitrates, which can contribute to the formation of photochemical smog and secondary organic aerosols. The specific reaction pathways and products for this compound have not been extensively studied but are expected to follow established mechanisms for C10 alkenes.

Toxicological Profile of this compound and Related Alkenes

Direct toxicological data for this compound is scarce in publicly available literature. However, information from related compounds and the broader class of unsaturated hydrocarbons can provide some initial insights.

General Hydrocarbon Toxicity: Inhalation of high concentrations of hydrocarbon vapors can lead to central nervous system (CNS) depression, with symptoms ranging from dizziness and headache to unconsciousness.[1][2] Aspiration of liquid hydrocarbons into the lungs can cause severe chemical pneumonitis.[1][2] Unsaturated aliphatic hydrocarbons are generally considered to have low systemic toxicity but can act as asphyxiants at very high concentrations by displacing oxygen.[4]

Studies on C8-C10 Alkenes: A study on the inhalation kinetics of C8 to C10 1-alkenes in rats demonstrated that these compounds are readily absorbed into the bloodstream and distribute to various organs, including the brain, liver, and fat.[5] The study highlighted that 1-alkenes show extensive accumulation in tissues, which may have toxicological relevance.[5] While this study did not specifically investigate this compound, it suggests that C10 alkenes can be systemically available following inhalation.

Safety and Handling: Safety Data Sheets for trans-4-decene indicate that it is a flammable liquid. It may cause skin, eye, and respiratory irritation. Standard laboratory precautions for handling flammable and potentially irritating organic compounds should be followed.

Potential Interactions with Cellular Signaling Pathways

There is no direct evidence in the literature describing the interaction of this compound with specific cellular signaling pathways. However, the electrophilic nature of the double bond in alkenes suggests potential reactivity with cellular nucleophiles, such as cysteine residues in proteins. Such interactions could potentially modulate the function of signaling proteins.

Many environmental chemicals and natural products are known to perturb cellular signaling pathways, including those involved in cell proliferation, differentiation, and apoptosis.[6][7] For instance, some chemicals can act as endocrine disruptors by interfering with hormone receptor signaling. Given the lipophilic nature of this compound, it could potentially accumulate in cell membranes and affect membrane-associated signaling proteins. Further research is required to investigate these possibilities.

Experimental Protocols

To facilitate further research into the biological effects of this compound, this section outlines relevant experimental protocols for its analysis and for assessing its in vitro toxicity and impact on cellular signaling.

Analysis of this compound as a Volatile Organic Compound

Several analytical techniques are suitable for the detection and quantification of this compound in various matrices, particularly in air samples.

Experimental Workflow for VOC Analysis

Caption: Workflow for VOC analysis from sample collection to data processing.

-

Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS):

-

Sample Preparation: A known volume or weight of the sample matrix (e.g., water, soil, biological tissue) is placed in a sealed headspace vial.

-

Incubation: The vial is heated to a specific temperature for a defined period to allow volatile compounds, including this compound, to partition into the headspace gas.

-

Injection: A sample of the headspace gas is automatically injected into the GC-MS system.

-

GC Separation: The injected sample is separated based on the volatility and polarity of its components in a capillary column.

-

MS Detection: The separated compounds are ionized and detected by a mass spectrometer, allowing for identification based on their mass spectra and quantification based on peak area.

-

-

Proton Transfer Reaction-Mass Spectrometry (PTR-MS):

-

Direct Sampling: Air containing VOCs is continuously drawn into the PTR-MS instrument.

-

Ionization: In a drift tube, hydronium ions (H₃O⁺) transfer a proton to VOCs with a proton affinity higher than water, including this compound. This is a soft ionization technique that minimizes fragmentation.

-

Mass Analysis: The protonated molecules are guided into a mass analyzer (e.g., time-of-flight) for detection and quantification in real-time.

-

-

Thermal Desorption-Gas Chromatography-Mass Spectrometry (TD-GC-MS):

-

Sample Collection: Air is drawn through a sorbent tube packed with a material like Tenax® TA, which traps VOCs.

-

Thermal Desorption: The sorbent tube is heated in a thermal desorber, and the trapped VOCs are released into a stream of inert gas.

-

Cryo-focusing: The desorbed analytes are focused at the head of the GC column using a cold trap.

-

GC-MS Analysis: The trap is rapidly heated, injecting the focused analytes into the GC-MS for separation and detection.

-

In Vitro Cytotoxicity Assays for VOCs

To assess the potential toxicity of this compound, in vitro assays using relevant cell lines (e.g., human lung epithelial cells like A549, or liver cells like HepG2) can be employed. A key challenge with VOCs is their volatility, which requires specialized exposure systems.

Experimental Workflow for In Vitro VOC Toxicity Testing

Caption: Workflow for in vitro toxicity testing of volatile organic compounds.

-

Cell Culture and Exposure:

-

Cells are seeded on microporous membrane inserts (e.g., Transwell®) and cultured until a confluent monolayer is formed.

-

The culture medium is removed from the apical side to create an air-liquid interface, mimicking the in vivo exposure of lung epithelia.

-

The inserts are placed in a sealed exposure chamber containing a defined concentration of this compound vapor for a specified duration.[8][9]

-

-

Cytotoxicity Endpoints:

-

MTS/MTT Assay: Measures the metabolic activity of cells, which is an indicator of cell viability.

-

Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells into the culture medium, indicating loss of membrane integrity.

-

Neutral Red Uptake (NRU) Assay: Assesses the integrity of lysosomes, which is compromised in stressed or dying cells.[8]

-

Assessment of Cellular Signaling Pathway Alterations

To investigate if this compound affects cellular signaling, various molecular biology techniques can be utilized.

Signaling Pathway Investigation Workflow

Caption: Workflow for investigating the impact of a chemical on cellular signaling pathways.

-

Western Blotting for Phosphoprotein Analysis:

-

Cells are exposed to this compound for various times and concentrations.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies specific for phosphorylated (activated) forms of key signaling proteins (e.g., MAP kinases, Akt).

-

Changes in the phosphorylation status of these proteins can indicate which signaling pathways are affected.

-

-

Reporter Gene Assays:

-

Cells are transfected with a plasmid containing a reporter gene (e.g., luciferase) under the control of a specific response element (e.g., for NF-κB or AP-1 transcription factors).

-

Following exposure to this compound, the activity of the reporter gene is measured, which reflects the activation of the corresponding transcription factor and its upstream signaling pathway.

-

-

Phospho-Flow Cytometry:

-

Cells are treated with this compound, then fixed and permeabilized.

-

The cells are stained with fluorescently labeled antibodies against specific phosphorylated signaling proteins.

-

The fluorescence intensity is measured by flow cytometry, allowing for the quantification of signaling protein activation at the single-cell level.[10]

-

Conclusion and Future Directions

This compound is a volatile organic compound with recognized physical and chemical properties but a significant lack of data regarding its biological effects and toxicological profile. This technical guide has summarized the available information and provided a detailed framework of experimental protocols that can be employed to fill these knowledge gaps. Future research should prioritize in vitro and in vivo studies to determine the cytotoxicity, metabolism, and potential for this compound to interact with and modulate cellular signaling pathways. Such data are crucial for a comprehensive risk assessment and for understanding the potential impact of this and other VOCs on human health, which is of paramount importance for researchers, scientists, and professionals in drug development and environmental health.

References

- 1. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 3. Decene - Wikipedia [en.wikipedia.org]

- 4. Hydrocarbons, Aliphatic Unsaturated | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. Inhalation kinetics of C8 to C10 1-alkenes and iso-alkanes in the rat after repeated exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods of analysis for chemicals that disrupt cellular signaling pathways: risk assessment for potential endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. myukk.xsrv.jp [myukk.xsrv.jp]

- 8. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 9. A novel in vitro exposure technique for toxicity testing of selected volatile organic compounds - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]

- 10. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to the Stereoisomers of 4-Decene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 4-decene, namely (Z)-4-decene (cis) and (E)-4-decene (trans). It details their physical and chemical properties, methods for their stereoselective synthesis and separation, and their relevance in chemical ecology, particularly as insect pheromones.

Introduction to this compound Stereoisomers

This compound (C₁₀H₂₀) is an alkene with a carbon-carbon double bond at the fourth position of its ten-carbon chain.[1] Due to the restricted rotation around this double bond, this compound exists as two geometric isomers: (Z)-4-decene and (E)-4-decene. These stereoisomers share the same molecular formula and connectivity but differ in the spatial arrangement of their substituents around the double bond. This difference in geometry leads to distinct physical, chemical, and biological properties.

The (Z)-isomer, or cis-4-decene, has the alkyl chains on the same side of the double bond, resulting in a bent molecular shape.[2] In contrast, the (E)-isomer, or trans-4-decene, has the alkyl chains on opposite sides, leading to a more linear and symmetric structure.[3] These structural nuances are critical in various applications, from organic synthesis to the study of insect chemical communication.

Physical and Chemical Properties

The different spatial arrangements of the alkyl groups in (Z)- and (E)-4-decene give rise to measurable differences in their physical properties. Generally, the more linear and symmetrical (E)-isomer packs more efficiently in the solid state, leading to a higher melting point. The (Z)-isomer, with its U-shaped structure, tends to have a slightly higher boiling point due to a small net dipole moment.

Table 1: Physical Properties of this compound Stereoisomers

| Property | (Z)-4-Decene (cis) | (E)-4-Decene (trans) |

| CAS Number | 19398-88-0[2] | 19398-89-1[4] |

| Molecular Formula | C₁₀H₂₀[2] | C₁₀H₂₀[4] |

| Molecular Weight | 140.27 g/mol [2] | 140.27 g/mol [4] |

| Boiling Point | 169 °C at 760 mmHg | 168-170 °C[4] |

| Density | 0.749 g/mL at 20 °C | 0.740 g/mL at 20 °C[4] |

| Refractive Index | 1.430 at 20 °C | 1.424 at 20 °C[5] |

Experimental Protocols

Stereoselective Synthesis

The synthesis of specific stereoisomers of this compound requires stereoselective methods.

3.1.1. Synthesis of (Z)-4-Decene (cis-isomer)

A common method for the synthesis of (Z)-alkenes is the partial hydrogenation of an alkyne using a poisoned catalyst, such as Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate and quinoline). This reaction adds hydrogen in a syn-addition fashion to the triple bond.

-

Reaction: 4-Decyne is hydrogenated in the presence of Lindlar's catalyst and hydrogen gas.

-

Protocol:

-

Dissolve 4-decyne in a suitable solvent (e.g., hexane or ethanol).

-

Add Lindlar's catalyst to the solution.

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon).

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by gas chromatography (GC) to ensure the reaction stops after the formation of the alkene and does not proceed to the alkane.

-

Upon completion, filter off the catalyst.

-

Remove the solvent under reduced pressure to yield (Z)-4-decene.

-

3.1.2. Synthesis of (E)-4-Decene (trans-isomer)

The synthesis of (E)-alkenes can be achieved by the reduction of an alkyne using sodium or lithium metal in liquid ammonia. This is known as a dissolving metal reduction or the Birch reduction for alkynes.

-

Reaction: 4-Decyne is reduced with sodium metal in liquid ammonia.

-

Protocol:

-

Set up a reaction flask with a dry ice/acetone condenser.

-

Condense anhydrous ammonia into the flask.

-

Add small pieces of sodium metal to the liquid ammonia with stirring until a persistent blue color is observed.

-

Add a solution of 4-decyne in an inert solvent (e.g., diethyl ether) dropwise to the sodium-ammonia solution.

-

Allow the reaction to stir for several hours.

-

Quench the reaction by the careful addition of a proton source, such as ammonium chloride or ethanol.

-

Allow the ammonia to evaporate.

-

Extract the product with an organic solvent (e.g., pentane).

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent under reduced pressure to obtain (E)-4-decene.

-

Separation and Purification

Gas chromatography (GC) is a highly effective technique for the separation of the (Z)- and (E)-isomers of this compound. The choice of the stationary phase in the GC column is crucial for achieving good separation.[6]

-

Non-polar stationary phases (e.g., squalane, DB-1): On these columns, isomers are primarily separated based on their boiling points. The (E)-isomer, being slightly more volatile, typically elutes before the (Z)-isomer.[6]

-

Polar stationary phases (e.g., Carbowax 20M): With polar columns, the separation is influenced by interactions with the double bond. The more exposed double bond of the (Z)-isomer can lead to stronger interactions and thus a longer retention time compared to the (E)-isomer.

Example GC Protocol for Isomer Separation: [6]

-

Instrument: Gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A high-resolution capillary column (e.g., 50 m x 0.25 mm ID) coated with a suitable stationary phase (e.g., squalane for non-polar separation or a polyethylene glycol phase for polar separation).

-

Carrier Gas: Helium or hydrogen.

-

Temperature Program: An initial temperature of 50°C, held for 5 minutes, followed by a ramp of 5°C/min to 150°C.

-

Injector and Detector Temperature: 250°C.

Spectroscopic Characterization

The stereoisomers of this compound can be distinguished using various spectroscopic techniques.

Table 2: Spectroscopic Data for this compound Stereoisomers

| Technique | (Z)-4-Decene (cis) | (E)-4-Decene (trans) |

| ¹H NMR | Alkenyl protons (δ ≈ 5.3-5.4 ppm) show a smaller coupling constant (J ≈ 10-12 Hz). | Alkenyl protons (δ ≈ 5.4-5.5 ppm) exhibit a larger coupling constant (J ≈ 14-16 Hz). |

| ¹³C NMR | Alkenyl carbons appear at slightly different chemical shifts compared to the trans-isomer. | Alkenyl carbons appear at slightly different chemical shifts compared to the cis-isomer. |

| IR Spectroscopy | C-H out-of-plane bending for a cis-disubstituted alkene is observed around 675-730 cm⁻¹.[7] | C-H out-of-plane bending for a trans-disubstituted alkene is strong and appears around 960-970 cm⁻¹.[8] |

| Mass Spectrometry | Both isomers show a molecular ion peak at m/z 140. Fragmentation patterns are very similar.[9] | Both isomers show a molecular ion peak at m/z 140. Fragmentation patterns are very similar.[9] |

Role in Chemical Ecology: Insect Pheromones

Decene isomers and their derivatives are known to function as pheromones in various insect species. Pheromones are chemical signals that trigger a natural behavioral response in another member of the same species.[10] The specific stereochemistry of a pheromone is often crucial for its biological activity.

While this compound itself is not a widely reported pheromone, related decene isomers and their functionalized derivatives play significant roles. For example, various decenyl acetates and alcohols are components of the sex pheromones of numerous moth species. The precise ratio of (Z)- and (E)-isomers in these pheromone blends is often critical for attracting a mate. Any deviation from the natural isomeric ratio can lead to a loss of biological activity.

The biosynthesis of these pheromones in insects involves a series of enzymatic reactions, including desaturation and chain-shortening of fatty acids, which are under strict stereochemical control.

Logical Workflows and Diagrams

The following diagrams illustrate the logical workflows for the synthesis and analysis of this compound stereoisomers.

Caption: Stereoselective synthesis of (Z)- and (E)-4-decene.

Caption: Workflow for the analysis of this compound stereoisomers.

Conclusion

The stereoisomers of this compound, (Z)- and (E)-4-decene, provide a classic example of how subtle differences in molecular geometry can lead to distinct physical and chemical properties. Understanding these differences is crucial for their synthesis, purification, and application. For researchers in drug development and related fields, the principles of stereoselectivity demonstrated by this compound are fundamental, as the biological activity of chiral molecules is often highly dependent on their specific stereochemistry. The role of related decene isomers in insect chemical communication underscores the importance of stereoisomerism in biological systems.

References

- 1. webqc.org [webqc.org]

- 2. cis-4-Decene | C10H20 | CID 5364504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4E)-4-Decene | C10H20 | CID 5364458 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 19398-89-1 CAS MSDS (TRANS-4-DECENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. cis-4-Decene [webbook.nist.gov]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. trans-4-Decene [webbook.nist.gov]

- 10. Insect pheromones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Thermodynamic Properties of 4-Decene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 4-decene, a ten-carbon alkene with importance in various chemical syntheses. This document collates available calculated thermodynamic data, outlines methodologies for their experimental determination, and presents a hypothetical reaction pathway relevant to potential applications in drug development and other fields requiring fine chemical synthesis.

Core Thermodynamic Properties of this compound

The thermodynamic properties of a compound are fundamental to understanding its stability, reactivity, and behavior in chemical processes. For this compound, which exists as cis and trans stereoisomers, these properties can differ. The following tables summarize key calculated thermodynamic data for both isomers.

Table 1: Calculated Thermodynamic Properties of cis-4-Decene

| Property | Value | Units | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Value Not Available | kJ/mol | |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | Value Not Available | kJ/mol | |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | Value Not Available | kJ/mol | |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 42.7±0.4 | kJ/mol | [1] |

Table 2: Calculated Thermodynamic Properties of trans-4-Decene

| Property | Value | Units | Source |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 113.54 | kJ/mol | [2] |

| Enthalpy of Formation at Standard Conditions (ΔfH°gas) | -132.51 | kJ/mol | [2] |

| Enthalpy of Fusion at Standard Conditions (ΔfusH°) | 21.86 | kJ/mol | [2] |

| Enthalpy of Vaporization at Standard Conditions (ΔvapH°) | 37.81 | kJ/mol | [2] |

Note: The data presented is primarily based on computational models and estimations. Experimental values may vary.

Experimental Determination of Thermodynamic Properties

Precise experimental determination of thermodynamic properties is crucial for validating calculated data and for process design. The primary methods for alkenes like this compound are calorimetry-based.

Experimental Protocol: Combustion Calorimetry

This method is used to determine the enthalpy of combustion, from which the standard enthalpy of formation can be derived.

-

Sample Preparation: A precisely weighed sample of purified this compound is placed in a crucible inside a high-pressure vessel known as a bomb.

-

Pressurization: The bomb is sealed and filled with an excess of pure oxygen to ensure complete combustion.

-

Calorimeter Setup: The bomb is submerged in a known mass of water within an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition: The sample is ignited electrically.

-

Data Acquisition: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

-

Calculation: The enthalpy of combustion is calculated from the temperature rise, the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid), and the moles of the sample combusted.

Experimental Protocol: Hydrogenation Calorimetry

This technique is employed to measure the enthalpy of hydrogenation, which can reveal differences in the stability of alkene isomers.

-

Catalyst and Solvent: A catalytic amount of a hydrogenation catalyst, such as platinum oxide or palladium on carbon, is suspended in an inert solvent within the reaction vessel of a calorimeter.

-

Sample Introduction: A known amount of this compound is introduced into the reaction vessel.

-

Hydrogenation: The system is saturated with hydrogen gas, and the reaction is initiated, often by breaking a vial containing the alkene.

-

Temperature Monitoring: The change in temperature of the system due to the exothermic hydrogenation reaction is carefully measured.

-

Enthalpy Calculation: The enthalpy of hydrogenation is calculated from the observed temperature change and the heat capacity of the calorimeter and its contents.

Estimation of Thermodynamic Properties: Benson Group Additivity

When experimental data is unavailable, the Benson group additivity method provides a reliable means of estimating thermodynamic properties such as heat capacity, entropy, and enthalpy of formation.[3][4] This method is based on the principle that the thermodynamic properties of a molecule can be approximated by summing the contributions of its constituent functional groups.[3][5]

For this compound, the molecule would be dissected into groups such as C-(C)(H)3 for the terminal methyl groups, C-(C)2(H)2 for the internal methylene groups, and Cd-(C)(H) for the carbons involved in the double bond.[5] Each of these groups has an empirically determined value for its contribution to the overall thermodynamic property. Corrections for symmetry and stereochemistry (i.e., cis or trans isomers) are also applied to refine the estimation.[4]

Relevance in Chemical Synthesis and Drug Development

While there is no direct evidence of this compound being involved in specific signaling pathways for drug development, its functional group, the alkene, is a versatile starting point for the synthesis of various molecules, some of which could have biological activity. A common and important reaction of alkenes is epoxidation.

Hypothetical Pathway: Epoxidation of this compound

Epoxidation of this compound would yield 4,5-epoxydecane. This reaction is significant as epoxides are highly reactive intermediates that can be opened to form a variety of functional groups, making them valuable in the synthesis of complex molecules, including potential drug candidates. The reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA).[6][7]

References

- 1. cis-4-Decene [webbook.nist.gov]

- 2. trans-4-Decene (CAS 19398-89-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 4. metso.com [metso.com]

- 5. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of cis-4-Decene from 4-Decyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of cis-alkenes is a fundamental transformation in organic chemistry, with broad applications in the synthesis of pharmaceuticals, natural products, and fine chemicals. The reduction of alkynes to alkenes offers a direct route to these valuable intermediates. This document provides detailed application notes and protocols for the synthesis of cis-4-decene from 4-decyne, focusing on methodologies that ensure high cis-selectivity. We will explore three prominent catalytic systems: Lindlar's catalyst, P-2 nickel catalyst, and a copper-based catalyst system.

Overview of Synthetic Pathways

The conversion of an internal alkyne, such as 4-decyne, to its corresponding cis-alkene, cis-4-decene, requires a catalyst that can deliver hydrogen syn-selectively to the triple bond without over-reducing the resulting double bond. The general transformation is depicted below:

Figure 1: General scheme for the synthesis of cis-4-decene from 4-decyne.

Key to the success of this reaction is the choice of a "poisoned" or deactivated catalyst that is sufficiently active to reduce the alkyne but not the alkene product.

Comparative Analysis of Catalytic Systems

The following table summarizes the quantitative data for the synthesis of cis-4-decene or analogous internal alkynes using different catalytic methods. This allows for a direct comparison of their efficiency and stereoselectivity.

| Catalyst System | Substrate | Yield of Alkene (%) | cis:trans Ratio | Reference |

| Lindlar's Catalyst | Internal Alkynes (general) | High | Predominantly cis (>95%) | [1][2] |

| P-2 Nickel/Ethylenediamine | Hex-3-yne | >95 | ca. 200:1 | [3] |

| Copper(II) Acetate / IPr·HCl | 4-Decyne | 100 (Chromatographic) | Not specified, cis is the major product | Not found in search results |

Experimental Protocols

Protocol 1: Synthesis of cis-4-Decene using Lindlar's Catalyst

Lindlar's catalyst, composed of palladium deposited on calcium carbonate and poisoned with lead acetate and quinoline, is a classic and reliable method for the cis-selective semihydrogenation of alkynes.[1][2][4][5][6]

Materials:

-

4-Decyne

-

Lindlar's catalyst (5% Pd on CaCO₃, poisoned with lead)

-

Quinoline

-

Hexane (or another suitable solvent like ethanol or ethyl acetate)[6]

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Hydrogenation apparatus (e.g., balloon hydrogenation setup or Parr shaker)

-

Magnetic stirrer

Procedure:

-

Catalyst Preparation (if not commercially available): A detailed procedure for the preparation of Lindlar's catalyst can be found in the literature.[2]

-

Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add 4-decyne (1 equivalent).

-

Solvent and Catalyst Addition: Dissolve the 4-decyne in hexane. Add Lindlar's catalyst (typically 5-10 wt% relative to the alkyne) and a small amount of quinoline (as a further poison to enhance selectivity).

-

Hydrogenation: Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon).

-

Reaction Monitoring: Vigorously stir the reaction mixture at room temperature. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to observe the disappearance of the starting material and the appearance of the product.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Purification: Remove the solvent under reduced pressure. The crude product can be further purified by distillation or column chromatography to yield pure cis-4-decene.

Figure 2: Experimental workflow for the synthesis of cis-4-decene using Lindlar's catalyst.

Protocol 2: Synthesis of cis-4-Decene using P-2 Nickel Catalyst

The P-2 nickel catalyst, prepared by the reduction of a nickel(II) salt with sodium borohydride, is a highly effective alternative to Lindlar's catalyst.[3][7] The addition of ethylenediamine has been shown to dramatically improve the cis-selectivity.[3]

Materials:

-

4-Decyne

-

Nickel(II) acetate tetrahydrate

-

Sodium borohydride

-

Ethanol

-

Ethylenediamine

-

Hydrogenation apparatus

-

Magnetic stirrer

Procedure:

-

In situ Catalyst Preparation: In a reaction flask under an inert atmosphere (e.g., argon or nitrogen), dissolve nickel(II) acetate tetrahydrate in ethanol. To this solution, carefully add a solution of sodium borohydride in ethanol. A black precipitate of P-2 nickel catalyst will form.

-

Reaction Setup: Purge the reactor with hydrogen. Add ethylenediamine to the catalyst suspension, followed by the 4-decyne.[3]

-

Hydrogenation: Maintain a hydrogen atmosphere (1 atm) and stir the mixture vigorously at room temperature (20-25 °C).[3] The reaction is typically rapid.

-

Work-up: Once the hydrogen uptake ceases, filter the reaction mixture through a pad of activated carbon to remove the catalyst.[3]

-

Extraction and Purification: Dilute the filtrate with water and extract the product with a suitable organic solvent (e.g., ether). Wash the combined organic extracts with water, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure to obtain cis-4-decene.[3] Further purification can be performed if necessary.

Figure 3: Experimental workflow for the synthesis of cis-4-decene using P-2 nickel catalyst.

Protocol 3: Synthesis of cis-4-Decene using a Copper-Based Catalyst

Recent advances have introduced copper-based catalysts for the semihydrogenation of alkynes, offering a cost-effective and efficient alternative.

Materials:

-

4-Decyne

-

Copper(II) acetate monohydrate (Cu(OAc)₂·H₂O)

-

1,3-bis[2,6-diisopropylphenyl]imidazolium chloride (IPr·HCl)

-

Potassium tert-butoxide (t-BuOK)

-

Toluene

-

Polymethylhydrosiloxane (PMHS)

-

tert-Butanol (t-BuOH)

-

Argon atmosphere

-

Reaction vial with screw cap

Procedure:

-

Catalyst Pre-activation: In a screw-capped reaction vial, place Cu(OAc)₂·H₂O (5 mol%) and IPr·HCl (5 mol%). Move the vial into a glove box and add t-BuOK (10 mol%) and toluene.

-

Reaction Setup: Move the vial out of the glove box and connect it to an argon line. Heat the mixture to 50 °C and stir for 1 hour.

-

Addition of Reagents: Add PMHS (4.0 equiv) dropwise, followed by stirring for an additional 30 minutes. Then, add 4-decyne (1 equivalent) and t-BuOH (2.0 equiv) dropwise.

-

Reaction: Stir the mixture for the specified period at the reaction temperature.

-

Hydrolysis and Extraction: Hydrolyze the reaction mixture by adding 1M aqueous NaOH. Extract the product with ether.

-

Purification: Combine the organic layers, dry, and evaporate the solvent. Purify the crude product by silica gel chromatography to obtain cis-4-decene.

Figure 4: Experimental workflow for the copper-catalyzed synthesis of cis-4-decene.

Conclusion

The synthesis of cis-4-decene from 4-decyne can be achieved with high stereoselectivity using several catalytic systems. Lindlar's catalyst represents the classical approach, offering good yields and high cis-selectivity. The P-2 nickel catalyst, particularly when modified with ethylenediamine, provides an excellent alternative with exceptionally high cis:trans ratios.[3] Copper-catalyzed methods are emerging as a promising, cost-effective option. The choice of method will depend on factors such as desired purity, cost, and available equipment. The protocols provided herein offer detailed guidance for the successful synthesis of cis-4-decene for research and development purposes.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. “P-2 nickel” catalyst with ethylenediamine, a novel system for highly stereospecific reduction of alkynes to cis-olefins - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 9.5 Reduction of Alkynes - Organic Chemistry | OpenStax [openstax.org]

- 6. orgosolver.com [orgosolver.com]

- 7. Alkyne Reduction by Lindlar's Catalyst or Na/NH3 - Chemistry Steps [chemistrysteps.com]

Application Note: High-Resolution Gas Chromatography for the Analysis of 4-Decene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Decene, a C10 alkene, is a volatile organic compound (VOC) with isomers that can be found in various applications, from the synthesis of specialty chemicals to its presence as a biomarker in biological samples. Accurate and reliable quantification of this compound and its isomers is crucial for quality control, reaction monitoring, and safety assessment. Gas chromatography (GC) is a powerful and widely used technique for the separation and analysis of volatile compounds like this compound.[1] This application note provides a detailed protocol for the analysis of this compound using gas chromatography with a Flame Ionization Detector (GC-FID), a common and robust detector for hydrocarbon analysis.[2][3]

The separation of decene isomers can be challenging due to their similar boiling points. The choice of the GC column's stationary phase is critical for achieving the desired resolution.[4] Nonpolar stationary phases separate isomers primarily based on their boiling points, while polar phases provide separation based on the interaction with the double bond.[4] This protocol will focus on a common nonpolar stationary phase for general-purpose hydrocarbon analysis.

Experimental Protocols

This section details the methodology for the analysis of this compound, including sample preparation and GC-FID instrument parameters.

Sample Preparation

The appropriate sample preparation technique depends on the sample matrix. For liquid samples where this compound is a component, a simple dilution is often sufficient. For more complex matrices, headspace or solid-phase microextraction (SPME) techniques may be employed to isolate the volatile analytes.

a) Direct Liquid Injection (for relatively clean liquid samples):

-

Accurately prepare a stock solution of this compound (and its isomers, if available) in a volatile, high-purity solvent such as hexane or pentane.

-

Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples. A typical range might be from 1 µg/mL to 100 µg/mL.

-

For unknown samples, dilute an accurately measured volume of the sample in the chosen solvent to bring the this compound concentration within the calibration range.

-

Transfer the prepared standards and samples into 2 mL autosampler vials for GC analysis.

b) Static Headspace (for solid or viscous liquid samples):

-

Accurately weigh a known amount of the sample into a headspace vial.

-

Seal the vial tightly with a septum and cap.

-

Place the vial in the headspace autosampler and incubate at a controlled temperature (e.g., 80°C) for a specific time (e.g., 20 minutes) to allow the volatile compounds to equilibrate in the headspace.

-

A heated syringe then automatically samples a fixed volume of the headspace gas and injects it into the GC.

Gas Chromatography with Flame Ionization Detection (GC-FID) Parameters

The following parameters are a starting point and may require optimization for your specific instrument and application.

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent nonpolar column |

| Carrier Gas | Helium or Hydrogen, constant flow mode at 1.2 mL/min |

| Inlet | Split/Splitless |

| Inlet Temperature | 250°C |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on sample concentration) |

| Oven Temperature Program | - Initial Temperature: 40°C, hold for 2 minutes- Ramp: 10°C/min to 200°C- Final Hold: Hold at 200°C for 5 minutes |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C |

| Hydrogen Flow | 30 mL/min |

| Air Flow | 300 mL/min |

| Makeup Gas (N2 or He) | 25 mL/min |

| Data Acquisition Rate | 20 Hz |

Data Presentation: Quantitative Performance

The following table summarizes the expected quantitative performance characteristics for the analysis of this compound using the described GC-FID method. These values are representative and should be verified during in-house method validation.[5][6][7]

| Parameter | Expected Performance |

| Retention Time (cis-4-Decene) | Approximately 8.5 - 9.5 min |

| Retention Time (trans-4-Decene) | Approximately 8.7 - 9.7 min |

| Linearity (R²) | ≥ 0.995 over the calibration range |

| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL (S/N ratio of 3:1)[3][7][8] |

| Limit of Quantitation (LOQ) | 0.3 - 1.5 µg/mL (S/N ratio of 10:1)[3][7][8] |

| Precision (%RSD) | < 5% for replicate injections |

| Accuracy (% Recovery) | 90 - 110% |

Note: The elution order of cis and trans isomers may vary depending on the specific column and conditions. On a nonpolar column like HP-5ms, the trans isomer is expected to elute slightly before the cis isomer due to its lower boiling point.[4]

Mandatory Visualization

The following diagrams illustrate the experimental workflow and logical relationships in the GC analysis of this compound.

Caption: Experimental workflow for this compound analysis by GC-FID.

Caption: Key parameter relationships in GC method development.

References

Application Notes and Protocols for Investigating Decene Derivatives as Components in Insect Pheromone Blends

Audience: Researchers, scientists, and drug development professionals.

Introduction: